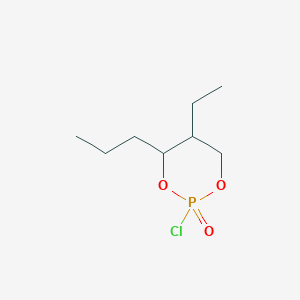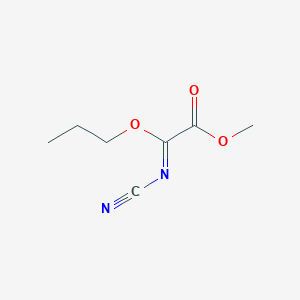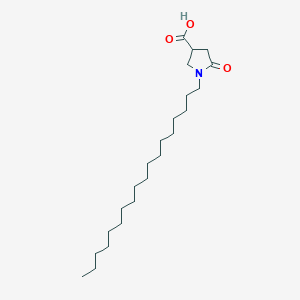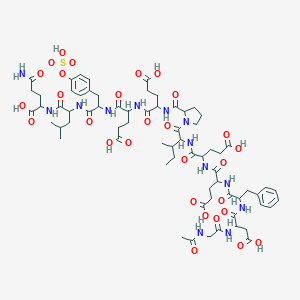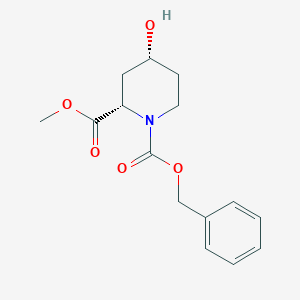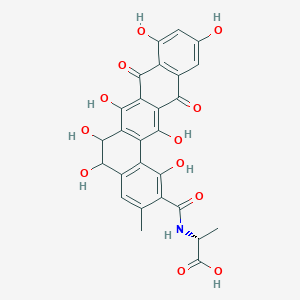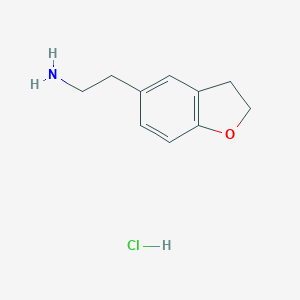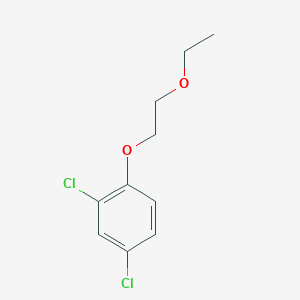
2,4-dichloro-1-(2-ethoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-1-(2-ethoxyethoxy)benzene is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of an ethane backbone substituted with a 2,4-dichlorophenoxy group and an ethoxy group. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(2-ethoxyethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reactants and solvents, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-1-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated derivatives.
Applications De Recherche Scientifique
2,4-dichloro-1-(2-ethoxyethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on plant physiology and its potential use as a selective herbicide.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-1-(2-ethoxyethoxy)benzene as a herbicide involves the disruption of plant growth processes. It mimics natural plant hormones known as auxins, leading to uncontrolled growth and eventually plant death. The compound targets specific receptors and pathways involved in plant growth regulation, causing physiological responses such as abnormal growth, senescence, and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: A related compound with additional chlorine substitution.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2,4-dichloro-1-(2-ethoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
10140-84-8 |
|---|---|
Formule moléculaire |
C10H12Cl2O2 |
Poids moléculaire |
235.1 g/mol |
Nom IUPAC |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Key on ui other cas no. |
10140-84-8 |
Synonymes |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


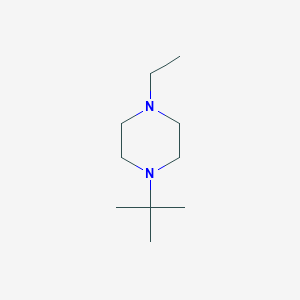
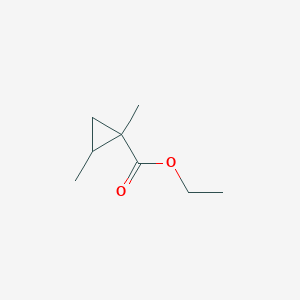


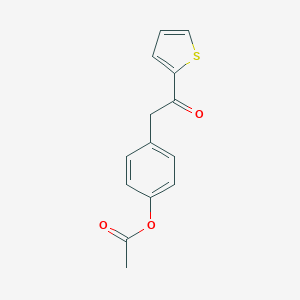
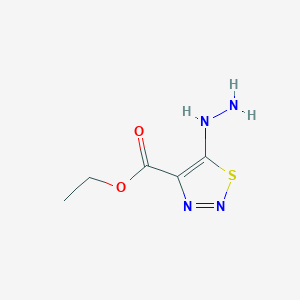
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
